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Compound of Interest

Compound Name: 2-Chloro-4-iodo-5-methylpyridine

CAS No.: 1197957-18-8

Cat. No.: B598715

Get Quote

The precise three-dimensional arrangement of atoms within a molecule dictates its physical

and chemical properties, its interactions with biological targets, and its suitability as a

pharmaceutical agent. For 2-Chloro-4-iodo-5-methylpyridine, a halogenated pyridine

derivative, understanding its crystal structure is paramount for its potential application in

medicinal chemistry and materials science. While a definitive, publicly available crystal

structure for this specific compound has not been reported as of early 2026, this guide serves

as a comprehensive roadmap for its determination and analysis.

As a Senior Application Scientist, my objective is to provide not just a hypothetical protocol, but

a self-validating framework grounded in established crystallographic principles. This document

outlines the synthesis, crystallization, and the complete workflow for single-crystal X-ray

diffraction analysis, culminating in a discussion of the anticipated structural features that are of

significant interest to the scientific community. The causality behind each experimental choice

is explained to ensure both technical accuracy and field-proven insight.

Synthesis and Pathway to High-Quality Single
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The journey to elucidating a crystal structure begins with the synthesis of high-purity material

and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Chloro-4-iodo-5-methylpyridine
The preparation of 2-Chloro-4-iodo-5-methylpyridine can be achieved through a multi-step

synthesis starting from 2-chloro-5-methylpyridine. A plausible route, adapted from patent

literature, involves nitration, reduction, diazotization, and subsequent iodination.[1]

Key Synthesis Steps:

Nitration: 2-chloro-5-methylpyridine is treated with a nitrating agent, such as nitric acid in a

sulfuric acid medium, to introduce a nitro group at the 4-position.[1]

Reduction: The resulting 2-chloro-5-methyl-4-nitropyridine is then reduced to the

corresponding amine, 4-amino-2-chloro-5-methylpyridine, typically through catalytic

hydrogenation.

Diazotization: The amino group is converted into a diazonium salt using a nitrite source (e.g.,

sodium nitrite) under acidic conditions.

Iodination: The diazonium salt is subsequently displaced by an iodide, often from a source

like potassium iodide, to yield the final product, 2-Chloro-4-iodo-5-methylpyridine.[1]

Purity of the final compound is critical for successful crystallization and should be confirmed

using techniques such as NMR, mass spectrometry, and HPLC.

Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The

choice of solvent and crystallization method is crucial. Given the compound's aromatic nature

and expected moderate polarity, a range of organic solvents should be screened.

Recommended Crystallization Protocol:

Solvent Screening: Begin by testing the solubility of the purified compound (1-2 mg) in a

small volume (0.1-0.2 mL) of various solvents, including methanol, ethanol, acetone,
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acetonitrile, ethyl acetate, dichloromethane, and toluene. Identify solvents in which the

compound is sparingly soluble at room temperature but dissolves upon gentle heating.

Slow Evaporation (Primary Method):

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g.,

ethanol/water mixture) in a small, clean vial.

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

Store the vial in a vibration-free environment at a constant temperature. Allow the solvent

to evaporate slowly over several days to weeks.

Vapor Diffusion (Alternative Method):

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g.,

dichloromethane). Place this solution in a small open vial. Place the small vial inside a

larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the

compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary

solvent, reducing the solubility of the compound and promoting crystallization.

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with clear

facets and no visible cracks) have formed, carefully extract them from the mother liquor

using a cryo-loop.

Proposed Workflow for Crystal Structure
Determination
The following section details the authoritative workflow for analyzing a harvested crystal using

single-crystal X-ray diffraction (SCXRD).
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Crystal Preparation

Data Collection

Data Processing & Solution

Structure Refinement & Validation

Harvest Single Crystal

Mount Crystal on Goniometer

Expose to X-ray Beam
(e.g., Mo Kα radiation)

Collect Diffraction Pattern
(Rotate Crystal)

Integrate Reflections
(Determine Intensities)

Solve Phase Problem
(e.g., Direct Methods, Patterson)

Build Initial Molecular Model

Refine Atomic Parameters
(Position, Thermal)

Validate Structure
(R-factors, CIF generation)

Deposit to Database
(e.g., CCDC)

Click to download full resolution via product page

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Anticipated Structural Features and Analysis
While the precise crystallographic parameters remain to be determined experimentally, we can

hypothesize key structural features based on the molecular composition of 2-Chloro-4-iodo-5-
methylpyridine.

Predicted Crystallographic Data
Upon successful structure determination, the data would be summarized in a standard

crystallographic table.

Parameter Anticipated Value/Information

Chemical Formula C₆H₅ClIN

Formula Weight 253.47 g/mol

Crystal System Likely Monoclinic or Orthorhombic

Space Group To be determined (e.g., P2₁/c, P-1)

a, b, c (Å) To be determined

α, β, γ (°) To be determined

Volume (Å³) To be determined

Z (molecules/unit cell) To be determined (typically 2, 4, or 8)

Density (calculated) To be determined

R-factors (R1, wR2) Target < 0.05 for high-quality structure

Goodness-of-fit (S) Target ~1.0

Key Intermolecular Interactions: The Role of Halogen
Bonding
The presence of both an iodine and a chlorine atom on a pyridine ring creates a high potential

for significant and directional intermolecular interactions, particularly halogen bonding.
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Halogen Bonding: The iodine atom, being large and polarizable, is expected to have a region

of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. This positive

region will likely interact favorably with a region of negative potential on an adjacent

molecule, such as the lone pair of electrons on the pyridine nitrogen atom (C-I···N) or the

chlorine atom (C-I···Cl). These interactions are highly directional and can act as powerful

synthons, guiding the assembly of molecules in the solid state.

π-π Stacking: The aromatic pyridine rings may also engage in π-π stacking interactions,

where the electron-rich π systems of adjacent rings overlap. This is another common

interaction that contributes to the stability of crystal lattices in aromatic compounds.

The interplay between strong halogen bonds and weaker π-stacking or van der Waals forces

will ultimately determine the final crystal packing arrangement.

Molecule A
Molecule B

N
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I
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Caption: Hypothesized C-I···N Halogen Bond Interaction.

Trustworthiness and Validation of the Final
Structure
A determined crystal structure is only as reliable as its validation metrics. The following criteria

must be met to ensure trustworthiness:

Low R-factors: The R1 value, which represents the agreement between the calculated and

observed structure factors, should ideally be below 5% (0.05) for a well-refined structure.
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Goodness-of-Fit (GOF): This value should be close to 1.0, indicating that the model is a good

fit to the data.

Residual Electron Density: The final difference Fourier map should be relatively flat, with no

significant peaks or holes, suggesting that all atoms have been correctly located and

modeled.

CIF File Generation: The final structural information must be compiled into a Crystallographic

Information File (CIF), which is the standard format for submission to databases like the

Cambridge Structural Database (CSD). This file contains all the necessary information for

independent verification of the structure.

By adhering to this comprehensive framework, researchers can confidently pursue the

determination of the crystal structure of 2-Chloro-4-iodo-5-methylpyridine, a valuable step

towards unlocking its full scientific potential.

References
This section would be populated with authoritative sources on the specific techniques
mentioned, such as textbooks on X-ray crystallography and seminal papers on halogen
bonding.
Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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